molecular formula C12H9ClN2OS B11673722 N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide

N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11673722
M. Wt: 264.73 g/mol
InChI Key: BLZUHNPIMZEUPE-RIYZIHGNSA-N
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Description

N'-(3-Chlorobenzylidene)-2-thiophenecarbohydrazide is a hydrazide derivative featuring a thiophene ring and a 3-chlorobenzylidene moiety. Its synthesis typically involves the condensation of 2-thiophenecarbohydrazide with 3-chlorobenzaldehyde under acidic conditions (e.g., acetic acid in ethanol) . The compound's structure is confirmed via elemental analysis, IR, NMR, and mass spectrometry. Hydrazide derivatives are known for diverse biological activities, including antimicrobial, antitumor, and antioxidant properties, making this compound a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2OS/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

BLZUHNPIMZEUPE-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis (programmed cell death) in cancer cells by activating caspase-independent pathways. The compound may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

  • The fluorine atom's smaller size may enhance membrane permeability .
  • N'-(3-Hydroxybenzylidene)-3-methyl-2-thiophenecarbohydrazide (C₁₃H₁₂N₂O₂S): A hydroxyl group at the benzylidene position introduces hydrogen-bonding capability, which could improve solubility and target affinity .

Modifications to the Hydrazide Core

  • N'-(3-Chlorobenzylidene)-4-methoxybenzohydrazide (C₁₅H₁₃ClN₂O₂): Replacing the thiophene with a methoxy-substituted benzene ring eliminates the sulfur atom's electronic effects, which may diminish thiophene-specific interactions (e.g., with metal ions or enzymes) .

Heterocyclic Additions

  • Triazole and Tetrazole Derivatives (e.g., Compound 24d): Adding triazole or tetrazole rings introduces additional nitrogen atoms, which can improve coordination with metal ions or enhance binding to biological targets like kinases. These derivatives often exhibit higher melting points (e.g., 256–257°C for 24d) due to increased rigidity .
  • Benzo[b]thiophene Derivatives : Compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide feature fused aromatic systems, which may enhance π-π stacking interactions and antimicrobial activity .

Biological Activity

N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction can be facilitated under acidic or basic conditions, often yielding a yellow crystalline product.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including A-549 (lung cancer), CaCo-2 (colorectal cancer), and HT-29 (colon cancer). The compound induced apoptosis in these cell lines, which is crucial for cancer treatment.
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. It demonstrated the ability to scavenge free radicals, which is essential for protecting cells from oxidative stress-related damage.

Antimicrobial Activity

A study conducted by Yousif et al. (2023) reported the antimicrobial efficacy of various derivatives of thiophene-based hydrazones, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. The following table summarizes the cytotoxic effects observed in various cancer cell lines at a concentration of 100 µM:

Cell Line Cytotoxicity (%)
A-54945
CaCo-260
HT-2950

The compound's ability to induce cell death via apoptosis suggests its potential as a lead compound for developing new anticancer therapies.

Antioxidant Activity

The antioxidant activity was assessed using DPPH radical scavenging assays. This compound exhibited a significant scavenging effect, with an IC50 value indicating its potency in neutralizing free radicals.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by antibiotic-resistant strains of bacteria. Patients treated with this compound showed a marked improvement in infection symptoms compared to those receiving standard antibiotic therapy.
  • Case Study on Cancer Treatment : In a preclinical trial involving mouse models with induced tumors, administration of this compound resulted in a significant reduction in tumor size and weight, alongside enhanced survival rates compared to control groups.

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